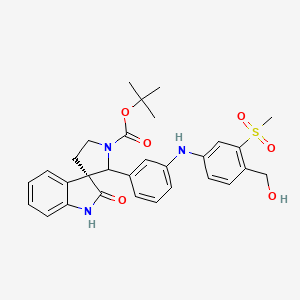
Antimycobacterial agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimycobacterial agent-2 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of the mycobacterial life cycle, aiming to reduce the prevalence of drug-resistant strains and improve treatment outcomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-2 involves multiple steps, including the formation of key intermediates through cycloaddition reactions and subsequent functional group modifications. For instance, one method involves the [3+2] cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields .
Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis are often utilized to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Antimycobacterial agent-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are evaluated for their biological activity against mycobacterial strains .
Applications De Recherche Scientifique
Antimycobacterial agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on mycobacterial cell wall synthesis and metabolism.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for mycobacterial diseases.
Mécanisme D'action
The mechanism of action of antimycobacterial agent-2 involves the inhibition of key enzymes involved in mycobacterial cell wall synthesis. Specifically, it targets arabinosyl transferase, an enzyme responsible for polymerizing arabinose into arabinan and then arabinogalactan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Isoniazid: Inhibits mycolic acid synthesis, essential for mycobacterial cell wall integrity.
Rifampin: Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis.
Ethambutol: Inhibits arabinosyl transferase, similar to antimycobacterial agent-2.
Uniqueness: this compound is unique in its dual action of inhibiting both arabinosyl transferase and other enzymes involved in cell wall synthesis, providing a broader spectrum of activity against drug-resistant mycobacterial strains .
Propriétés
Formule moléculaire |
C31H50O5 |
|---|---|
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-ethoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H50O5/c1-8-36-25-17-31(7)22(26(25)20(28(34)35)11-9-10-18(2)3)16-24(33)27-29(5)14-13-23(32)19(4)21(29)12-15-30(27,31)6/h10,19,21-25,27,32-33H,8-9,11-17H2,1-7H3,(H,34,35)/b26-20-/t19-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clé InChI |
GMGBOVQRWIUILG-BOMUXYMCSA-N |
SMILES isomérique |
CCO[C@H]\1C[C@]2([C@H](/C1=C(\CCC=C(C)C)/C(=O)O)C[C@H]([C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@H]([C@H]4C)O)C)C)O)C |
SMILES canonique |
CCOC1CC2(C(C1=C(CCC=C(C)C)C(=O)O)CC(C3C2(CCC4C3(CCC(C4C)O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


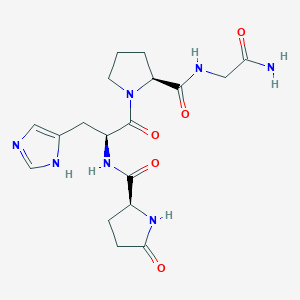
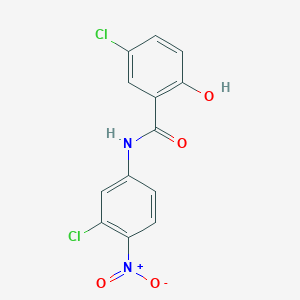
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

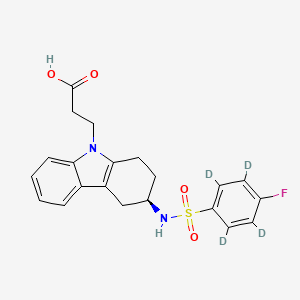

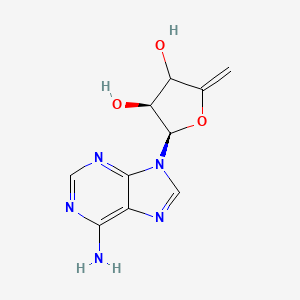




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

